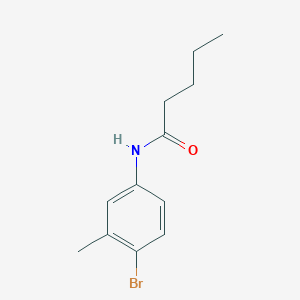

N-(4-bromo-3-methylphenyl)pentanamide

Description

N-(4-Bromo-3-methylphenyl)pentanamide is a brominated aromatic amide derivative with a pentanamide backbone.

Properties

Molecular Formula |

C12H16BrNO |

|---|---|

Molecular Weight |

270.17 g/mol |

IUPAC Name |

N-(4-bromo-3-methylphenyl)pentanamide |

InChI |

InChI=1S/C12H16BrNO/c1-3-4-5-12(15)14-10-6-7-11(13)9(2)8-10/h6-8H,3-5H2,1-2H3,(H,14,15) |

InChI Key |

RVOJLJMJORTDCM-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=CC(=C(C=C1)Br)C |

Canonical SMILES |

CCCCC(=O)NC1=CC(=C(C=C1)Br)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Methoxyphenyl)Pentanamide (N4MP)

N4MP, a simplified albendazole derivative, serves as a key comparator due to its structural similarity and robust dataset:

- Anthelmintic Activity :

- N4MP immobilizes Toxocara canis L3 larvae at 50 mM after 48 hours, demonstrating a slower onset than albendazole (24 hours). Full lethality occurs at 72 hours vs. 48 hours for albendazole .

- Mechanism: Unlike albendazole (which binds β-tubulin in parasites), N4MP’s mode of action remains uncharacterized but likely involves distinct molecular targets .

- Drug-Likeness and Pharmacokinetics: TPSA (Topological Polar Surface Area): 46.5 Ų (N4MP) vs. 72.7 Ų (albendazole), favoring better membrane permeability . BBB Permeability: N4MP is predicted to cross the blood-brain barrier, a critical feature for CNS-targeting drugs . Synthetic Accessibility: N4MP’s synthetic accessibility score (1.34) is significantly lower than albendazole’s (2.58), enabling cost-effective production . Table 1. Comparative Drug-Likeness Profiles Parameter N4MP Albendazole LogP 3.12 3.05 Water Solubility (mg/mL) 0.11 0.06 CYP Inhibition Yes Yes PAINS Alerts None None Synthetic Accessibility 1.34 2.58 Data derived from in silico predictions .

Piperazine-Linked Pentanamide Derivatives

Compounds like 5-(4-(3-cyanophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide () highlight structural versatility:

- Synthesis: Substitutions at the piperazine ring (e.g., cyano, trifluoromethyl groups) modulate receptor affinity, though their anthelmintic activity is uncharacterized .

- Yield and Purity : These derivatives are synthesized in moderate yields (34–45%) and purified via chromatographic methods, suggesting feasible scalability .

Sulfonamide-Linked Pentanamides

N4-Valeroylsulfathiazole () and related sulfonamides exhibit:

- Antibacterial Properties : Sulfathiazole derivatives are historically used against bacterial infections, though their antiparasitic efficacy is unexplored .

- Thermal Stability : High melting points (208–221°C) indicate robust crystalline structures .

Key Research Findings and Implications

- N4MP vs. Albendazole : N4MP’s lower cytotoxicity and comparable anthelmintic activity position it as a safer albendazole alternative, particularly for chronic helminthiasis treatments .

- Structural Modifications : Bromine or methyl substitutions (as in N-(4-bromo-3-methylphenyl)pentanamide) could alter logP, solubility, and target binding compared to methoxy or sulfonamide variants. For example:

- Bromine : May enhance lipophilicity (↑ logP) and metabolic stability but risks hepatotoxicity.

- Methyl Groups : Could improve BBB permeability or enzymatic resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.